N,N-diethyl-3-(2-phenoxyethoxy)benzamide

Descripción

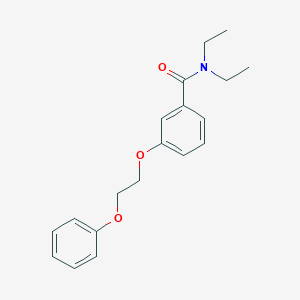

N,N-Diethyl-3-(2-phenoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a diethylamide group at the benzamide nitrogen and a 3-(2-phenoxyethoxy) substituent on the benzene ring.

Propiedades

Fórmula molecular |

C19H23NO3 |

|---|---|

Peso molecular |

313.4g/mol |

Nombre IUPAC |

N,N-diethyl-3-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-9-8-12-18(15-16)23-14-13-22-17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3 |

Clave InChI |

KDUPQVQPPVCYCD-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

SMILES canónico |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

DEET (N,N-Diethyl-3-methylbenzamide)

- Substituent : 3-methyl group.

- Key Properties: DEET is a gold-standard insect repellent with high volatility and efficacy against mosquitoes (e.g., Anopheles, Aedes). In comparative studies, DEET (at 1.2 mg/cm²) provided 100% protection against An. stephensi and Ae. aegypti for 6–11 hours .

- Comparison: The 3-(2-phenoxyethoxy) group in the target compound introduces greater steric bulk and lipophilicity compared to DEET’s methyl group. The ether linkage in the phenoxyethoxy group could enhance hydrogen-bonding capacity, altering interactions with mosquito olfactory receptors.

Advanced Odomos (N,N-Diethylbenzamide)

- Substituent: No 3-substituent (parent benzamide).

- Key Properties: At 10 mg/cm², Odomos provided 11 hours of protection against Anopheles and 6 hours against Ae. aegypti, matching DEET’s efficacy .

- Comparison: The absence of a 3-substituent in Odomos contrasts sharply with the target compound, suggesting that 3-substitution is critical for optimizing repellent activity. The phenoxyethoxy group may improve target specificity or duration compared to unsubstituted benzamides.

N-(Anilinocarbonothioyl) Benzamide Derivatives

- Substituent : Thiourea groups at the 3-position.

- Key Properties: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6–87.7% inhibition in antioxidant assays, highlighting the role of electron-donating substituents (e.g., hydroxyl, methoxy) in enhancing bioactivity .

- Comparison: The 2-phenoxyethoxy group in the target compound is less polar than thiourea but may offer similar steric effects. Its ether-oxygen could participate in weaker hydrogen bonding compared to thiourea’s sulfur and nitrogen.

Trifluoromethyl-Substituted Analogues

- Substituent : 3-Trifluoromethyl (e.g., N,N-Diethyl-3-(trifluoromethyl)benzamide).

- Key Properties :

- Comparison: The phenoxyethoxy group’s flexibility and larger size may reduce metabolic degradation compared to rigid, electronegative trifluoromethyl groups.

Data Table: Comparative Analysis of Benzamide Derivatives

Mechanistic and Structural Insights

- Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxyl): Enhance antioxidant and receptor-binding activities via hydrogen bonding . Lipophilic Groups (e.g., methyl, phenoxyethoxy): Improve skin retention and repellent duration but may reduce volatility . Bulkier Substituents (e.g., phenoxyethoxy vs. Ae. aegypti).

- Positional Isomerism: Compounds like N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide demonstrate that substituent position (2- vs. 3-) significantly impacts bioactivity, suggesting the 3-position is optimal for repellents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.